Fluoreno[1,2-b]pyran
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Overview
Description
Fluoreno[1,2-b]pyran is a heterocyclic compound that features a fused ring system consisting of a fluorene moiety and a pyran ring This compound is part of a broader class of pyran derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoreno[1,2-b]pyran can be synthesized through multicomponent reactions (MCRs), which are highly efficient and environmentally friendly. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Microwave irradiation has also been employed to enhance reaction rates and yields .
Industrial Production Methods
These methods offer advantages such as reduced reaction times, lower costs, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Fluoreno[1,2-b]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve solvents like ethanol or acetonitrile and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Its derivatives have shown promise as bioactive compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of photochromic materials, which change color upon exposure to light
Mechanism of Action
The mechanism by which Fluoreno[1,2-b]pyran exerts its effects involves interactions with molecular targets and pathways. For example, its photochromic properties are due to a reversible 6π electrocyclic ring-opening reaction upon photoirradiation with UV light, resulting in the conversion of the colorless form into a colored merocyanine dye . This reaction is influenced by the electronic and steric properties of the substituents on the molecule.
Comparison with Similar Compounds
Fluoreno[1,2-b]pyran can be compared with other similar compounds, such as:
Naphthopyrans: These compounds also exhibit photochromic properties and undergo similar electrocyclic reactions
Benzopyrans: These compounds have a similar fused ring system but differ in their electronic and steric properties.
This compound is unique due to its specific ring structure and the resulting chemical and physical properties
Properties
CAS No. |
126967-71-3 |
---|---|
Molecular Formula |
C16H10O |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
indeno[1,2-h]chromene |
InChI |
InChI=1S/C16H10O/c1-2-6-13-12(4-1)10-15-14(13)8-7-11-5-3-9-17-16(11)15/h1-10H |
InChI Key |
OOEAIXLASGCZOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C4C(=CC=CO4)C=CC3=C2C=C1 |
Origin of Product |
United States |
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